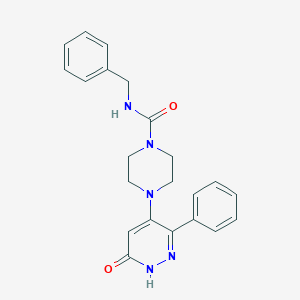

N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have synthesized similar derivatives and reported their effectiveness against viral infections . Further studies could explore its mechanism of action and evaluate its efficacy against specific viruses.

Antimicrobial Potential

N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide: derivatives may exhibit antimicrobial activity. Analogous imidazole-containing compounds have been synthesized and evaluated against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Investigating its antibacterial properties could be valuable.

Transfer Hydrogenolysis

In water, this compound’s N-benzyl group can undergo transfer hydrogenolysis, leading to deprotected anilines. For instance, benzyl(dihexyl)amine can be deprotected using a palladium catalyst . This reaction pathway could find applications in organic synthesis.

Benzylic Position Reactivity

The benzylic position in organic molecules is known for its reactivity. Reactions at this site include free radical bromination, nucleophilic substitution, and oxidation . Understanding how this compound behaves in these reactions could provide insights into its broader reactivity.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra, leading to the inhibition of the bacterium’s growth or survival .

Result of Action

The compound has been found to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, it showed 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth or survival of the bacterium at these concentrations.

Propiedades

IUPAC Name |

N-benzyl-4-(6-oxo-3-phenyl-1H-pyridazin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-20-15-19(21(25-24-20)18-9-5-2-6-10-18)26-11-13-27(14-12-26)22(29)23-16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKIBOHHULHQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(6-oxo-3-phenyl-1H-pyridazin-4-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine](/img/structure/B6439895.png)

![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine](/img/structure/B6439908.png)

![1-(2-chlorobenzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439926.png)

![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine](/img/structure/B6439933.png)

![1-(3-chlorobenzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439936.png)

![1-(4-chlorobenzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439949.png)

![1-(azepan-1-yl)-2-{methyl[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethan-1-one](/img/structure/B6439961.png)

![2-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6439965.png)

![tert-butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B6439966.png)

![N-[(furan-2-yl)methyl]-N,6-dimethyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6439984.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide](/img/structure/B6439987.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide](/img/structure/B6440001.png)